Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine
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Overview
Description
Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl amine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The subsequent steps involve the formation of the propyl amine chain through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted amines .
Scientific Research Applications
Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a similar trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Trifluoromethylpyridine: Used in pest control due to its superior properties compared to traditional phenyl-containing insecticides.
Uniqueness: Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine stands out due to its unique combination of a trifluoromethyl group and a propyl amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine, also known as a derivative of trifluoromethyl-substituted phenyl compounds, has garnered attention for its biological activity, particularly in the context of neurotransmitter uptake inhibition, antimicrobial properties, and potential therapeutic applications. This article explores the compound's biological activity based on diverse research findings and case studies.
1. Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance the pharmacological properties of various drugs. The presence of this group significantly influences the compound's lipophilicity and electron-withdrawing capacity, thereby affecting its interaction with biological targets.
2.1. Inhibition of Neurotransmitter Uptake
Research indicates that this compound acts as a selective inhibitor of the serotonin transporter (SERT). In a study involving Lilly 110140, a related compound, it was found that the trifluoromethyl group at the para-position significantly enhanced the inhibition of serotonin (5-HT) uptake into rat brain synaptosomes with a Ki value of 5.5×10−8 M . This selectivity was not observed with other substituents like fluoro or chloro groups.
2.2. Antimicrobial Activity
The antimicrobial potential of compounds containing trifluoromethyl groups has been documented extensively. For instance, derivatives with similar structures showed significant activity against various bacterial strains, including drug-resistant organisms like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 1 µg/mL . The trifluoromethyl substituent appears crucial for maintaining this activity, as analogs lacking this group demonstrated reduced efficacy .
3.1. Selective Serotonin Reuptake Inhibitors (SSRIs)
In comparative studies, this compound and its analogs were evaluated against traditional SSRIs like fluoxetine. The results indicated that while both classes inhibited serotonin uptake effectively, the trifluoromethyl-substituted compounds exhibited a more prolonged action in vivo without affecting norepinephrine uptake significantly .
3.2. Antichlamydial Activity
Recent investigations into the antichlamydial properties of trifluoromethyl-substituted compounds revealed that certain derivatives displayed selective activity against Chlamydia species. The presence of the trifluoromethyl group was essential for maintaining this selectivity, suggesting potential pathways for developing new treatments against chlamydial infections .
4. Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Activity | Ki/MIC Values | Notes |
---|---|---|---|
This compound | SERT Inhibition | Ki = 5.5×10−8 M | Selective for serotonin uptake |
Lilly 110140 | SERT Inhibition | Ki = 5.5×10−8 M | Comparable to traditional SSRIs |
Trifluoromethyl derivatives | Antimicrobial | MIC = 1 µg/mL | Effective against MRSA and other pathogens |
Non-trifluoromethyl analogs | Reduced antimicrobial activity | MIC > 10 µg/mL | Lack of trifluoromethyl group diminishes efficacy |
5. Conclusion
This compound demonstrates significant biological activity through its role as a selective serotonin reuptake inhibitor and its antimicrobial properties against resistant bacterial strains. The trifluoromethyl group is pivotal in enhancing these activities, making it a promising candidate for further pharmacological development.
Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential applications in clinical settings, particularly in treating mood disorders and bacterial infections resistant to conventional therapies.
Properties
CAS No. |
886763-10-6 |
---|---|
Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-15-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8,15H,3,5,7H2,1H3 |
InChI Key |
SHWAZXOSHBKWDL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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